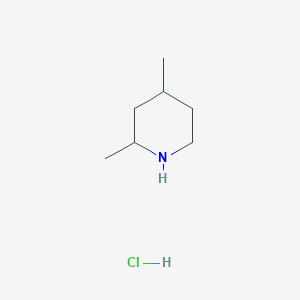

2,4-Dimethylpiperidine hydrochloride

Übersicht

Beschreibung

2,4-Dimethylpiperidine hydrochloride is a chemical compound that belongs to the piperidine family . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of 2,4-Dimethylpiperidine hydrochloride is C7H16ClN . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The average mass of 2,4-Dimethylpiperidine hydrochloride is 149.662 Da, and the monoisotopic mass is 149.097122 Da .Wissenschaftliche Forschungsanwendungen

Pharmacology

Application Summary

2,4-Dimethylpiperidine hydrochloride is utilized in the synthesis of various pharmacologically active compounds. Its derivatives are found in multiple classes of pharmaceuticals, including anticancer agents and drugs for Alzheimer’s disease therapy .

Methods of Application

The compound is often used in multicomponent reactions, cyclization, and amination processes to create biologically active piperidines .

Results

The synthesized derivatives exhibit a range of biological activities, contributing to the development of potential drugs with piperidine moieties .

Organic Synthesis

Application Summary

In organic synthesis, 2,4-Dimethylpiperidine hydrochloride serves as a building block for constructing complex organic molecules, including imidazoles and other heterocycles .

Methods of Application

It is involved in chemoselective synthesis processes, often in one-pot reactions using greener solvents .

Results

The methodologies enable the creation of diverse substitution patterns around the ring structures, contributing to the field of medicinal chemistry .

Material Science

Application Summary

This compound is used in the development of advanced battery science and life science research solutions .

Methods of Application

It is incorporated into the synthesis of materials that require specific electrochemical properties .

Results

The use of 2,4-Dimethylpiperidine hydrochloride leads to the creation of materials with improved performance in energy storage applications .

Analytical Chemistry

Application Summary

In analytical chemistry, it’s used as a reagent for the synthesis of analytical standards and in the calibration of instruments .

Methods of Application

It is applied in the preparation of calibration curves and validation of analytical methods .

Results

The compound helps in achieving accurate measurements and reliable analytical results .

Biochemistry

Application Summary

It plays a role in the study of biochemical pathways and the synthesis of biochemical compounds .

Methods of Application

2,4-Dimethylpiperidine hydrochloride is used in enzyme inhibition studies and the exploration of metabolic pathways .

Results

Research has shown its effectiveness in inhibiting certain enzymes, providing insights into biochemical processes .

Environmental Science

Application Summary

The compound is researched for its impact on environmental pollutants and its role in mitigating pollution .

Methods of Application

It is used in studies examining the interaction of chemicals with environmental contaminants .

Results

Findings suggest potential uses in environmental remediation and pollution control strategies .

This analysis provides a snapshot of the diverse applications of 2,4-Dimethylpiperidine hydrochloride in scientific research, highlighting its versatility and importance across various scientific disciplines.

Catalysis

Application Summary

2,4-Dimethylpiperidine hydrochloride is used as a catalyst in organic reactions, particularly in the synthesis of complex molecules .

Methods of Application

It acts as a base catalyst in various organic transformations, including condensation and Michael addition reactions .

Results

The use of this compound as a catalyst has been shown to increase reaction efficiency and yield, providing a greener alternative to traditional methods .

Agrochemistry

Application Summary

This chemical plays a role in the development of new agrochemicals, such as pesticides and herbicides .

Methods of Application

It is used in the synthesis of compounds with potential applications in crop protection and pest management .

Results

Research indicates that derivatives of 2,4-Dimethylpiperidine hydrochloride can be effective in controlling agricultural pests and diseases .

Veterinary Medicine

Application Summary

In veterinary medicine, it’s utilized in the formulation of drugs for animal health .

Methods of Application

The compound is incorporated into veterinary pharmaceuticals to treat a variety of animal diseases .

Results

Studies have shown that it can be an important component in veterinary drugs, improving the health and productivity of livestock .

Neurochemistry

Application Summary

2,4-Dimethylpiperidine hydrochloride is involved in the study of neurochemical processes and the development of neuroactive drugs .

Methods of Application

It is used in the synthesis of compounds that interact with neural receptors or enzymes involved in neurotransmission .

Results

Derivatives of this compound have been found to exhibit neuroprotective properties and are being explored for the treatment of neurological disorders .

Nanotechnology

Application Summary

The compound is researched for its potential use in the synthesis of nanomaterials and nanostructures .

Methods of Application

It is used in the preparation of nanoscale materials that have unique physical and chemical properties .

Results

Nanomaterials synthesized using 2,4-Dimethylpiperidine hydrochloride show promise in various applications, including electronics and medicine .

Green Chemistry

Application Summary

It is applied in green chemistry practices to develop more sustainable and environmentally friendly chemical processes .

Methods of Application

The compound is used in reactions that aim to reduce waste and avoid the use of hazardous solvents .

Results

The adoption of 2,4-Dimethylpiperidine hydrochloride in green chemistry leads to cleaner production methods and a reduced environmental footprint .

Safety And Hazards

2,4-Dimethylpiperidine hydrochloride is classified as Acute Toxicity (Oral) Category 4, Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 .

Zukünftige Richtungen

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

2,4-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-3-4-8-7(2)5-6;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWYEICTMCDWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705266 | |

| Record name | 2,4-Dimethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylpiperidine hydrochloride | |

CAS RN |

91846-47-8 | |

| Record name | 2,4-Dimethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)

![7-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1395961.png)

![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)

![1,4,6,7-Tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylic acid](/img/structure/B1395972.png)